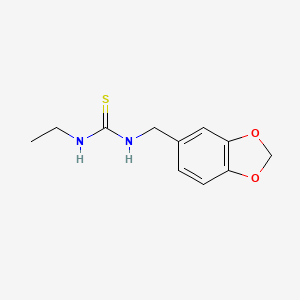
3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide, also known as CTAA, is a tetrazole-containing compound that has attracted considerable attention in the field of medicinal chemistry. CTAA is a versatile molecule that has been used in various chemical reactions, and it has shown promising results in scientific research applications.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide is not fully understood. However, it has been suggested that 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide may exert its biological activities through the modulation of various signaling pathways. For example, 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is a key enzyme in the inflammatory pathway. 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has been shown to exert various biochemical and physiological effects. For example, it has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has been found to reduce the levels of lipid peroxidation, which is a marker of oxidative stress.
実験室実験の利点と制限
3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide is also relatively inexpensive compared to other compounds used in medicinal chemistry. However, 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide also has low bioavailability, which limits its therapeutic potential.
将来の方向性
There are several future directions for the study of 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide. One direction is to investigate the potential of 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide as an anticancer agent. Further studies are needed to elucidate the mechanism of action of 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide in cancer cells and to determine its efficacy in vivo. Another direction is to explore the use of 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide in the treatment of inflammatory and neurodegenerative diseases. 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has shown promising results in preclinical studies, and further research is needed to determine its therapeutic potential in humans. Finally, the development of novel 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide derivatives with improved solubility and bioavailability is an area of future research.
合成法
The synthesis of 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide involves the reaction of 4-chlorophenylhydrazine with ethyl acrylate to form the intermediate product, which is then reacted with sodium azide to form the tetrazole ring. The final product is obtained by the reaction of the intermediate product with acryloyl chloride. The overall yield of 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide synthesis is around 50%.
科学的研究の応用
3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has been extensively studied for its biological and pharmacological activities. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. 3-(4-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has also been investigated for its potential as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2H-tetrazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5O/c11-8-4-1-7(2-5-8)3-6-9(17)12-10-13-15-16-14-10/h1-6H,(H2,12,13,14,15,16,17)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPYPQZRZBZLCS-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NNN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NNN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710876.png)
![2-[(4-methylbenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5710877.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5710892.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B5710906.png)
![N-(2-chloro-3-pyridinyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5710914.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5710921.png)
![N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide](/img/structure/B5710931.png)
![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-chlorobenzylidene)benzohydrazide]](/img/structure/B5710938.png)

![N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5710956.png)

